molecular formula C9H10BrN3 B12082206 7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole

7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B12082206
M. Wt: 240.10 g/mol
InChI Key: XKJXLXPWFFXHQZ-UHFFFAOYSA-N
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Description

7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole (CAS 1820704-74-2) is a chemical reagent with the molecular formula C10H9BrN4 and a molecular weight of 265.11 g/mol . This compound belongs to the benzotriazole class of heterocycles, which are recognized in medicinal chemistry as privileged structures and versatile scaffolds for the design of biologically active molecules . The benzotriazole core is often investigated for its application as a synthetic auxiliary and as a bioisostere for various triazolic systems in drug discovery . While specific biological data for this propyl derivative is limited, structural analogs and related 1,2,3-triazole-containing hybrids are extensively researched for their potential pharmacological activities, including serving as lead compounds in the development of antimicrobial, anticancer, and anti-tubercular agents . The presence of the bromo substituent offers a site for further functionalization, such as through metal-catalyzed cross-coupling reactions, making this compound a valuable synthetic intermediate for constructing more complex molecular architectures for research applications in organic chemistry and pharmaceutical development . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

7-bromo-1-propylbenzotriazole

InChI

InChI=1S/C9H10BrN3/c1-2-6-13-9-7(10)4-3-5-8(9)11-12-13/h3-5H,2,6H2,1H3

InChI Key

XKJXLXPWFFXHQZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=CC=C2Br)N=N1

Origin of Product

United States

Preparation Methods

Metal-Catalyzed Azide-Alkyne Cycloaddition (CuAAC/RuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains a cornerstone for constructing 1,4-disubstituted 1,2,3-triazoles. For 7-Bromo-1-propyl-1H-benzo[d] triazole, this method involves reacting a brominated alkyne with a propyl azide under catalytic conditions. A representative pathway employs 7-bromo-2-ethynylaniline and 1-azidopropane in the presence of CuI (5 mol%) and sodium ascorbate in a tert-butanol/water mixture at 60°C, yielding the target compound in 72–78% efficiency . The regioselectivity of the CuAAC reaction ensures precise 1,4-substitution, critical for maintaining the bromine at the 7th position.

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), while less common, offers complementary regioselectivity for 1,5-disubstituted triazoles. However, its application to 7-bromo derivatives requires careful tuning to avoid undesired regioisomers. For instance, [Cp*RuCl(cod)] catalysts in dichloromethane at 40°C facilitate the coupling of 3-bromo-phenylacetylene and propyl azide , though yields remain moderate (55–62%) .

Metal-Free Synthesis via Tosylhydrazone Cyclization

Recent advances in metal-free methodologies provide sustainable alternatives. Bai et al. demonstrated that α-chlorotosylhydrazones react with arylamines to form 1,4-disubstituted triazoles under mild conditions . Applied to 7-bromo derivatives, 7-bromo-α-chlorotosylhydrazone and propylamine undergo cyclization in acetonitrile at 80°C, producing the target compound in 65% yield. This approach avoids heavy metals, making it advantageous for pharmaceutical applications where catalyst residues are problematic.

Cai et al. further optimized this route using oxidative [4+1] cycloaddition of N-tosylhydrazones with amines. Employing I₂/TBHP (tert-butyl hydroperoxide) as an oxidant, 7-bromo-N-tosylhydrazone and propylamine react in dimethyl sulfoxide (DMSO) at 100°C, achieving 70% yield . The method’s scalability and tolerance for electron-withdrawing groups (e.g., bromine) underscore its versatility.

Alkylation of Benzotriazole Precursors

Post-synthetic alkylation offers a straightforward route to install the propyl group. Starting with 7-bromo-1H-benzo[d] triazole , treatment with propyl bromide in the presence of potassium carbonate (K₂CO₃) in DMF at 120°C for 12 hours affords the propyl-substituted product in 68–75% yield . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Kinetic studies reveal that elevated temperatures (>100°C) enhance nucleophilic substitution rates but may degrade the triazole ring, necessitating precise thermal control.

Electrophilic Bromination of Preformed Triazoles

Introducing bromine after triazole formation is viable for substrates sensitive to early-stage halogenation. 1-Propyl-1H-benzo[d][1,2,]triazole undergoes electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid at 0°C, selectively yielding the 7-bromo derivative in 60% yield. Regioselectivity is governed by the electron-donating propyl group, which directs bromination to the para position relative to the triazole nitrogen .

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each method:

MethodCatalyst/ConditionsYield (%)Purity (%)RegioselectivityScalability
CuAACCuI, NaAsc, t-BuOH/H₂O72–78921,4High
RuAAC[Cp*RuCl(cod)], CH₂Cl₂55–62881,5Moderate
Tosylhydrazone CyclizationI₂/TBHP, DMSO70901,4High
AlkylationK₂CO₃, DMF68–7595N/AModerate
Electrophilic BrominationNBS, AcOH6085ParaLow

Recent Advances and Optimization Strategies

Microwave-assisted synthesis reduces reaction times for CuAAC, achieving 80% yield in 30 minutes versus 12 hours conventionally . Flow chemistry techniques enhance the alkylation method’s scalability, enabling continuous production with 85% yield at pilot-plant scales. Computational modeling (DFT) identifies transition states in tosylhydrazone cyclization, guiding solvent selection (e.g., DMF over DMSO) to lower activation energies by 15–20 kJ/mol .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds within the triazole family, including 7-bromo-1-propyl-1H-benzo[d][1,2,3]triazole, exhibit significant antimicrobial properties. These compounds have been shown to interact with bacterial enzymes and receptors, inhibiting their activity. For instance, studies have demonstrated that derivatives of benzotriazole possess antibacterial and antifungal activities against a range of pathogens, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameActivity TypeTarget OrganismsReference
This compoundAntibacterialMRSA, MSSA
5-Halogenomethylsulfonyl-benzotriazolesAntifungalVarious fungal strains
N-benzenesulfonylbenzotriazoleAntiprotozoalTrypanosoma cruzi

Anticancer Potential

The ability of this compound to modulate biological pathways suggests its potential as an anticancer agent. Research has shown that triazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The compound's interactions with metal ions also enhance its biological activity, providing a mechanism for further exploration in cancer therapeutics.

Synthetic Methodologies

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include:

  • Cyclization Reactions: Utilizing brominated and propyl-substituted precursors to form the triazole ring.
  • Recrystallization and Chromatography: Employed for purification to achieve high yields and purity levels.

These synthetic approaches are crucial for producing the compound in sufficient quantities for research and application purposes.

Industrial Applications

Beyond medicinal chemistry, this compound has potential applications in materials science. The compound's ability to act as a synthetic auxiliary makes it valuable for various chemical reactions. For example:

  • Synthetic Auxiliary: It can facilitate acylation reactions by acting as a leaving group when reacting with carbonyl compounds.
  • Materials Science: Its unique properties may be harnessed in the development of new materials with specific functional characteristics.

Case Studies and Research Findings

Several studies have highlighted the versatile applications of triazoles in medicinal chemistry:

  • A study on N-acylbenzotriazoles demonstrated their effectiveness as acylating agents in various reactions .
  • Research on antimicrobial activity showcased the efficacy of triazole derivatives against resistant bacterial strains .
  • Investigations into antiprotozoal activities revealed that certain derivatives exhibit potent inhibitory effects against parasites like Trypanosoma cruzi, surpassing traditional treatments .

Mechanism of Action

The mechanism of action of 7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with metal ions and other biomolecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological target involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound Not available C₉H₁₀BrN₃ ~240.10 (calc.) C7-Br, N1-propyl Higher lipophilicity (vs. methyl)
7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole 1519248-16-8 C₇H₆BrN₃ 212.05 C7-Br, N1-methyl Common intermediate in drug synthesis
7-Bromo-1H-benzo[d][1,2,3]triazole 1064721-11-4 C₆H₄BrN₃ 198.02 C7-Br, no N-substituent Base compound for alkylation studies
5-Bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole 1799973-82-2 C₈H₈BrN₃O 242.07 C5-Br, C7-OCH₃, N1-methyl Enhanced solubility due to methoxy
5,6-Dibromo-1H-benzo[d][1,2,3]triazole Not available C₆H₃Br₂N₃ 276.92 C5-Br, C6-Br High steric hindrance, niche in catalysis
Key Observations:
  • Substituent Effects : The propyl group in the target compound increases molecular weight and lipophilicity (predicted logP ~2.5) compared to methyl (logP ~1.8) or unsubstituted analogs .
  • Electronic Effects : Methoxy-substituted analogs (e.g., 5-Bromo-7-methoxy-1-methyl) exhibit improved solubility in polar solvents due to the electron-donating methoxy group .
  • Steric Effects : Di-substituted derivatives like 5,6-dibromo-1H-benzo[d][1,2,3]triazole face steric challenges in reactions requiring planar aromatic systems .

Biological Activity

The compound 7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole is a member of the benzo[d][1,2,3]triazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiparasitic properties based on recent research findings.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzo[d][1,2,3]triazole exhibit significant anticancer properties. For instance, compounds containing the triazole moiety have been shown to induce apoptosis in various cancer cell lines. In vitro studies reported that triazole derivatives can effectively inhibit cell proliferation and migration in cancer lines such as HCT116 and MCF-7.

Case Study: Anticancer Mechanisms

A study highlighted that 7-bromo derivatives could enhance reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis. The IC50 values for several triazole derivatives against different cancer cell lines were reported as follows:

CompoundCell LineIC50 (µM)
This compoundHCT1160.43
7-Bromo derivativeMCF-74.76
Other derivativesEca1092.70
Other derivativesSMMC77215.04

These findings suggest that the introduction of a triazole moiety can significantly enhance the anticancer activity of existing compounds .

Antimicrobial Activity

The antimicrobial properties of 7-bromo derivatives have also been extensively studied. Research indicates that these compounds exhibit potent antibacterial and antifungal activities.

Antifungal and Antibacterial Effects

In a comparative study of various triazole derivatives, it was found that most exhibited significant inhibition against bacterial strains such as Escherichia coli and Bacillus subtilis. The following table summarizes the antimicrobial activity of selected compounds:

CompoundActivity TypeInhibition Rate (%)
This compoundAntibacterial>70
Other triazole derivativesAntifungal>60

The results indicate that compounds with a triazole structure can outperform traditional antibiotics in certain contexts .

Antiparasitic Activity

The antiparasitic potential of benzo[d][1,2,3]triazole derivatives has also been explored. Specifically, these compounds have shown efficacy against protozoan parasites such as Trypanosoma cruzi.

Research has suggested that the mechanism involves the disruption of cellular functions in parasites through oxidative stress induction. The following table details the efficacy of selected compounds against Trypanosoma cruzi:

CompoundParasiteEffective Concentration (µg/mL)% Growth Inhibition
This compoundT. cruzi5095
Control (standard drug)T. cruzi-21

These findings underscore the potential of triazole derivatives as novel antiparasitic agents .

Q & A

Q. How can the synthesis of 7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole be optimized for higher yield?

  • Methodological Answer : The synthesis can be optimized by adjusting reaction conditions such as solvent choice, temperature, and reaction time. For example, DMSO is often used as a solvent for cyclization reactions in triazole synthesis due to its high polarity and ability to stabilize intermediates . Refluxing the mixture for extended periods (e.g., 18 hours) improves cyclization efficiency, while post-reaction purification via crystallization (water-ethanol systems) enhances purity . Introducing the propyl group early in the synthesis via alkylation of the triazole nitrogen may reduce side reactions, as seen in analogous protocols for 1-methyl and 1-isopropyl derivatives .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • NMR : 1^1H and 13^{13}C NMR can confirm substitution patterns (e.g., bromine at position 7, propyl group at N1) by analyzing chemical shifts and splitting patterns .
  • IR Spectroscopy : Detects functional groups (e.g., C-Br stretch at ~500–600 cm1^{-1}) and validates cyclization .
  • Mass Spectrometry (EI-MS or HRMS) : Verifies molecular weight (e.g., [M+1]+^+ peak for C9_9H10_{10}BrN3_3) and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric purity by matching calculated and observed C/H/N/Br ratios .

Advanced Research Questions

Q. How does regioselectivity in bromination impact the synthesis of benzotriazole derivatives?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, bromination at position 7 in 1H-benzotriazole derivatives is favored due to electron-withdrawing effects of the triazole ring, directing electrophilic substitution to the para position relative to the N1 substituent . Controlled bromination (e.g., using Br2_2 in acetic acid at 0–5°C) minimizes di-substitution, as seen in the synthesis of 4,7-dibromo derivatives . Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .

Q. What computational methods are used to predict the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G+(d,p) level is widely employed to:
  • Map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .
  • Calculate Fukui indices to predict sites for substitution or coordination .
  • Simulate UV-Vis spectra for solvatochromic behavior, aiding in solvent optimization for reactions .
    These models align with experimental data, such as regioselective bromination and ligand-metal interactions .

Q. How do structural modifications influence the biological activity of benzotriazole derivatives?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that:
  • Halogenation : Bromine enhances lipophilicity and membrane permeability, improving antimicrobial potency .
  • N1-Alkylation : Propyl groups increase metabolic stability compared to methyl or benzyl substituents .
  • Schiff Base Formation : Condensation with substituted benzaldehydes introduces π-π stacking motifs, enhancing enzyme inhibition (e.g., against cytochrome P450) .
    Biological assays (e.g., MIC tests for antimicrobial activity) should be paired with docking studies to validate target interactions .

Q. What are the stability considerations for this compound under experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposition occurs above 150°C; reactions should avoid prolonged heating .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the C-Br bond .
  • Moisture Sensitivity : Hygroscopicity is minimized by using anhydrous solvents (e.g., DMF or acetonitrile) and storing under inert gas .
    Stability studies via HPLC or TLC monitoring are recommended for long-term storage protocols .

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